molecular formula C19H23N5O4S B11180404 1-tert-butyl-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide

1-tert-butyl-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11180404
M. Wt: 417.5 g/mol
InChI Key: UHVWHOXJEASLMV-UHFFFAOYSA-N
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Description

1-tert-butyl-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine ring, a tert-butyl group, and a pyrimidinylsulfamoylphenyl moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

The synthesis of 1-tert-butyl-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the tert-butyl and pyrimidinylsulfamoylphenyl groups. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Tert-Butyl Group: This step may involve alkylation reactions using tert-butyl halides.

    Attachment of the Pyrimidinylsulfamoylphenyl Group: This can be done through nucleophilic substitution reactions or coupling reactions using suitable reagents.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

1-tert-butyl-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-tert-butyl-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.

    Biological Studies: It can serve as a probe for studying biological pathways and molecular interactions, particularly those involving pyrrolidine and pyrimidine derivatives.

    Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-tert-butyl-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

1-tert-butyl-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Pyrimidine Derivatives: Molecules containing pyrimidine rings with various functional groups.

    Sulfamoylphenyl Compounds: Compounds featuring sulfamoylphenyl moieties with different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H23N5O4S

Molecular Weight

417.5 g/mol

IUPAC Name

1-tert-butyl-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C19H23N5O4S/c1-19(2,3)24-12-13(11-16(24)25)17(26)22-14-5-7-15(8-6-14)29(27,28)23-18-20-9-4-10-21-18/h4-10,13H,11-12H2,1-3H3,(H,22,26)(H,20,21,23)

InChI Key

UHVWHOXJEASLMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Origin of Product

United States

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